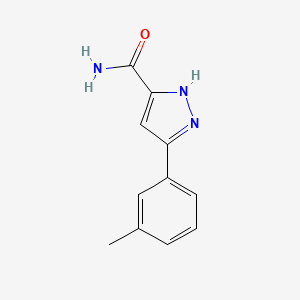

3-(m-Tolyl)-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-3-2-4-8(5-7)9-6-10(11(12)15)14-13-9/h2-6H,1H3,(H2,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPXRGTWGKYRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 M Tolyl 1h Pyrazole 5 Carboxamide and Its Analogues

Retrosynthetic Analysis for the Pyrazole-Carboxamide Core

Retrosynthetic analysis of the 3-(m-tolyl)-1H-pyrazole-5-carboxamide scaffold reveals key disconnections that guide the synthetic strategy. The primary disconnection is at the amide bond, separating the pyrazole (B372694) carboxylic acid (or its activated derivative) and the corresponding amine. A further critical disconnection breaks the pyrazole ring itself, typically leading back to a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.

This approach suggests a convergent synthesis where the pyrazole ring and the amide-forming precursors are prepared separately and then combined in the final steps. This allows for the independent variation of substituents on both the pyrazole core and the carboxamide nitrogen.

Established Synthetic Routes to the 1H-Pyrazole Scaffold

The formation of the 1H-pyrazole ring is a cornerstone of this synthetic endeavor, with several well-established methods available.

Cyclocondensation Reactions Utilizing Hydrazines and β-Ketoesters

A prevalent and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine and a β-ketoester. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org

For the synthesis of 3-(m-tolyl)-1H-pyrazole precursors, a suitable β-ketoester, such as ethyl 3-(m-tolyl)-3-oxopropanoate, would be reacted with hydrazine hydrate. The regioselectivity of this reaction with substituted hydrazines can sometimes lead to a mixture of regioisomers. nih.gov To address this, various strategies have been developed, including the use of catalysts like nano-ZnO, which has been shown to efficiently catalyze the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov

Multicomponent reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of highly substituted pyrazoles. beilstein-journals.orgnih.govresearchgate.netnih.gov For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can directly yield persubstituted pyrazoles. nih.govresearchgate.net Lewis acid catalysts are often employed to activate the β-ketoester and facilitate cyclization. nih.gov

Alternative Cyclization Strategies for Pyrazole Ring Formation

Beyond the classical β-ketoester and hydrazine condensation, other cyclization strategies offer access to the pyrazole scaffold. One such method involves the cyclocondensation of 1,2-allenic ketones with hydrazines, which proceeds under mild conditions. researchgate.net Another approach utilizes the reaction of α,β-unsaturated carbonyl compounds with hydrazines, which initially form pyrazolines that can be subsequently oxidized to pyrazoles. nih.gov

Furthermore, multicomponent syntheses starting from malononitrile, aldehydes, and hydrazines provide another route to functionalized pyrazoles. beilstein-journals.org The strategic use of different starting materials and reaction conditions allows for a high degree of control over the substitution pattern of the final pyrazole ring. nih.gov

Diverse Approaches for Introducing the Carboxamide Moiety

Once the pyrazole carboxylic acid or its ester precursor is obtained, the final step is the formation of the carboxamide bond.

Amide Formation via Acyl Chloride Intermediates

A common and effective method for amide bond formation is through an acyl chloride intermediate. fishersci.itlibretexts.org The pyrazole carboxylic acid is first converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it This activated intermediate then readily reacts with an appropriate amine to form the desired carboxamide. fishersci.itlibretexts.org This two-step process, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the HCl byproduct. fishersci.it

This method is widely applicable and allows for the coupling of the pyrazole core with a diverse range of amines to generate a library of carboxamide analogues. acs.org

Direct Amidation and Ammonolysis Reactions

Direct amidation of pyrazole esters offers a more atom-economical approach to the carboxamide synthesis. nih.govrsc.org This can be achieved by heating the pyrazole ester with an amine, sometimes in the presence of a base or a catalyst. nih.gov For example, base-promoted direct amidation of unactivated esters has been developed as a useful method for amide bond formation. nih.govrsc.org

Ammonolysis, the reaction of an ester with ammonia (B1221849), can be used to prepare the primary carboxamide (where the amide nitrogen is unsubstituted). This reaction often requires more forcing conditions, such as high temperature and pressure.

Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also frequently used to facilitate the direct coupling of a carboxylic acid with an amine, avoiding the need for the acyl chloride intermediate. mdpi.comekb.eg This approach is particularly common in medicinal chemistry for the synthesis of complex amides. nih.govnih.govjst.go.jpnih.gov

Carbodiimide-Mediated Amide Bond Formation (e.g., EDCI/HOBt Coupling)

The formation of the amide bond in pyrazole-5-carboxamides is a critical step in the synthesis of these compounds. A widely employed and efficient method for this transformation is the carbodiimide-mediated coupling of a pyrazole-5-carboxylic acid with an appropriate amine. Among the various carbodiimide (B86325) reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with 1-Hydroxybenzotriazole (HOBt), is a popular choice due to its mild reaction conditions and the water-soluble nature of its urea (B33335) byproduct, which simplifies purification. peptide.com

The general procedure involves the activation of the carboxylic acid group of a pyrazole-5-carboxylic acid with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. The addition of HOBt mitigates these issues by converting the O-acylisourea into an active ester, which then reacts with the amine to form the desired amide bond with greater efficiency and minimal side products. peptide.com

For the synthesis of this compound, the precursor, 3-(m-tolyl)-1H-pyrazole-5-carboxylic acid, would be reacted with ammonia or a protected ammonia equivalent in the presence of the EDCI/HOBt coupling system. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. peptide.com The versatility of this method allows for the synthesis of a wide array of N-substituted analogues by simply varying the amine component in the reaction.

A study on the synthesis of pyrazole-carboxamide derivatives utilized a similar approach where a pyrazole-4-carboxylic acid was activated and reacted with various primary amines to yield the corresponding carboxamides. scielo.br While this example pertains to a different regioisomer, the underlying principle of carbodiimide-mediated amide bond formation is directly applicable.

Strategies for Derivatization and Structural Diversification

The structural diversity of pyrazole derivatives is a key factor in their wide range of applications. mdpi.comresearchgate.netrsc.orgchim.itthieme-connect.com For this compound, derivatization can be achieved by modifying different parts of the molecule.

The m-tolyl group at the C3 position of the pyrazole ring offers multiple sites for functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can introduce a variety of substituents onto the aromatic ring. The directing effects of the methyl group and the pyrazole ring will influence the position of substitution. For instance, nitration would likely lead to substitution at the ortho and para positions relative to the methyl group. These newly introduced functional groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent transformations. Such modifications can significantly impact the biological activity of the resulting compounds. nih.gov

The pyrazole ring contains two nitrogen atoms, N1 and N2. In N-unsubstituted pyrazoles, the N1 nitrogen is acidic and can be deprotonated with a base, followed by reaction with an electrophile to introduce a substituent. nih.gov This N-alkylation or N-arylation is a common strategy for diversification. mdpi.comsemanticscholar.org

Several methods have been developed for the selective N-alkylation of pyrazoles. Traditional methods often involve the use of strong bases and alkyl halides, which can sometimes lead to mixtures of N1 and N2 alkylated products, particularly with unsymmetrical pyrazoles. semanticscholar.org More recent and selective methods include acid-catalyzed alkylation using trichloroacetimidates, which can provide good yields of N-alkyl pyrazoles under milder conditions. mdpi.comsemanticscholar.org Another innovative approach involves the use of α-halomethylsilanes as masked methylating reagents, which have shown high regioselectivity for the N1 position. acs.orgnih.gov Enzymatic N-alkylation has also emerged as a highly selective method. scispace.comnih.gov The choice of the substituent introduced at the N1 position can profoundly influence the compound's properties, including its solubility and biological target interactions.

Altering the substitution pattern on the pyrazole ring itself is a fundamental strategy for creating analogues. The reactivity of the pyrazole ring allows for electrophilic substitution, primarily at the C4 position, which is the most electron-rich. nih.govnih.gov Halogenation, nitration, and formylation are common reactions at this position.

The C3 and C5 positions are generally less reactive towards electrophiles but can be functionalized through other means. nih.gov For instance, lithiation followed by quenching with an electrophile can introduce substituents at these positions. A flexible synthesis of pyrazoles with different substituents at C3 and C5 has been reported, starting from protected alkynols and acid chlorides. figshare.com This approach allows for the introduction of a wide variety of functionalized side chains. Sequential metalation and functionalization of pyrazole 1-oxides also provide a route to 3,4,5-trisubstituted pyrazoles. nih.gov

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov By varying the structure of these starting materials, a vast array of substituted pyrazoles can be accessed. For example, using a different substituted hydrazine in the initial synthesis would lead to a different substituent at the N1 position. Similarly, altering the 1,3-dicarbonyl precursor would change the substituents at the C3 and C5 positions.

Modern Synthetic Techniques and Sustainable Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. nih.govresearchgate.netresearchgate.net The synthesis of pyrazole derivatives is no exception, with numerous "green" approaches being reported.

These modern techniques often focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Key strategies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. ias.ac.innih.gov

Ultrasonic irradiation: Sonication can also accelerate reactions and is considered an environmentally friendly energy source. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of a solvent, or in the solid state, minimizes the use and disposal of volatile organic compounds. ias.ac.innih.gov

Use of green solvents: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.orgthieme-connect.com Deep eutectic solvents are another class of green solvents gaining attention. ias.ac.in

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it allows for high efficiency and atom economy. nih.govresearchgate.net Nanocatalysts have also shown great promise in the synthesis of pyrazoles. mdpi.comnih.gov

Multicomponent reactions: These reactions, where three or more reactants combine in a single step to form the product, are highly efficient and atom-economical. nih.govresearchgate.net

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes for chemical transformations, such as the selective N-alkylation of pyrazoles, offers high selectivity under mild conditions. scispace.comnih.gov

A recent development involves the synthesis of pyrazoles in water microdroplets, which has been shown to be a fast and efficient catalyst-free method. acs.org These modern approaches not only make the synthesis of compounds like this compound more sustainable but also open up new avenues for the creation of novel analogues.

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound

Vibrational Spectroscopy for Functional Group Identification: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within 3-(m-Tolyl)-1H-pyrazole-5-carboxamide. The FT-IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most prominent bands would include the N-H stretching vibrations of the pyrazole (B372694) ring and the carboxamide group, typically observed as a broad band in the region of 3200-3500 cm⁻¹. researchgate.netresearchgate.net The C=O stretching of the carboxamide is expected to produce a strong absorption band around 1650-1680 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching vibrations of the tolyl ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and tolyl rings are expected in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Table 3: Representative FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Pyrazole & Carboxamide) | 3200 - 3500 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Carboxamide) | 1650 - 1680 (strong) |

| C=N and C=C Stretch (Ring) | 1400 - 1600 |

| Note: This table is based on data reported for analogous pyrazole and carboxamide compounds. researchgate.netresearchgate.netresearchgate.netnist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight of 201.23 g/mol .

The fragmentation of pyrazole derivatives is well-documented. researchgate.net Common fragmentation pathways for this compound would likely involve the loss of the carboxamide group (-CONH₂) to give a significant fragment ion. Further fragmentation could involve the cleavage of the pyrazole ring and the loss of small molecules like HCN or N₂. researchgate.netresearchgate.net The tolyl group can also undergo fragmentation, for instance, by loss of a methyl radical. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. mdpi.com

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment | Expected m/z |

| [M]⁺ | 201 |

| [M - NH₂]⁺ | 185 |

| [M - CONH₂]⁺ | 157 |

| [m-tolyl]⁺ | 91 |

| Note: This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry for related structures. researchgate.netresearchgate.netlibretexts.org |

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of related pyrazole carboxamide structures reveals common features. cardiff.ac.uk The pyrazole ring is typically planar. The carboxamide group may be twisted relative to the plane of the pyrazole ring. A significant feature in the solid-state packing of such molecules is the formation of intermolecular hydrogen bonds. The N-H protons of the pyrazole and carboxamide groups, as well as the carbonyl oxygen of the carboxamide, can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended supramolecular networks. cardiff.ac.uk These hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice. The dihedral angle between the pyrazole ring and the tolyl ring would be another important conformational parameter determined by X-ray crystallography.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. In the characterization of a newly synthesized compound such as this compound, this method is crucial for verifying its empirical and molecular formula. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), and nitrogen (N), which are the primary constituent elements of the compound.

The theoretical elemental composition of this compound can be calculated based on its molecular formula, C₁₁H₁₁N₃O. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and calculated percentages provides strong evidence for the successful synthesis and purity of the compound.

Detailed research findings on the characterization of novel pyrazole derivatives consistently utilize elemental analysis as a definitive step for structural confirmation. nih.gov For instance, in the synthesis of various pyrazole compounds, researchers present the calculated (calcd.) elemental percentages alongside the experimentally found values to validate the proposed structures. amazonaws.com This comparison is a standard and indispensable part of the characterization data reported in scientific literature.

The data for this compound is presented below, outlining the calculated elemental percentages based on its molecular formula.

Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 65.65 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.88 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.95 |

| Total | 201.229 | 100.00 |

This table provides the theoretical percentages for each element in the compound. In a laboratory setting, these values would be compared against the results from an elemental analyzer to confirm the compound's identity and purity.

Computational Chemistry and Theoretical Investigations of 3 M Tolyl 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are routinely used to investigate the electronic environment, stability, and reactivity of pyrazole-based compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on analogous compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have utilized the B3LYP hybrid functional combined with basis sets like 6-31G(d) to perform geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing insights into its three-dimensional structure and stability.

For 3-(m-Tolyl)-1H-pyrazole-5-carboxamide, a similar computational approach would be expected to show a nearly planar conformation, particularly concerning the pyrazole (B372694) ring and the attached carboxamide group. The tolyl group would likely be twisted out of the plane of the pyrazole ring to minimize steric hindrance. The stability of the molecule is enhanced by the conjugated π-system extending across the pyrazole and tolyl rings. Intramolecular hydrogen bonding between the pyrazole N-H proton and the carbonyl oxygen of the carboxamide group could be a key stabilizing feature, as seen in similar structures. The optimized geometric parameters, such as bond lengths and angles, would be crucial for confirming the most stable tautomeric and conformational state of the molecule.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogous Compounds) This data is illustrative and based on DFT calculations of structurally similar pyrazole derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-C(Tolyl) | ~1.48 Å |

| Bond Length | C5-C(Amide) | ~1.50 Å |

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.35 Å |

| Bond Angle | N1-N2-C3 | ~105° |

| Bond Angle | C4-C5-N1 | ~110° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

In this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole and tolyl rings. The LUMO is likely localized over the pyrazole ring and the electron-withdrawing carboxamide group. A relatively large HOMO-LUMO gap would suggest high electronic stability and low chemical reactivity. For a similar molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap is approximately 4.458 eV, indicating significant stability. A comparable value would be anticipated for the m-tolyl derivative, confirming its thermodynamic stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds) This data is illustrative and based on DFT calculations of structurally similar pyrazole derivatives.

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital; electron-donating capacity |

| LUMO | ~ -2.0 eV | Lowest Unoccupied Molecular Orbital; electron-accepting capacity |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the molecule's surface using a color scale.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or orange) concentrated around the electronegative oxygen and nitrogen atoms of the carboxamide and pyrazole moieties. These areas represent nucleophilic centers that are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the N-H protons of the pyrazole ring and the amide group, which are the electrophilic sites. The tolyl group would exhibit a relatively neutral potential. This mapping provides crucial insights into the molecule's intermolecular interaction patterns.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor), such as a protein. This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. Pyrazole carboxamides have been investigated as inhibitors for various enzymes, including carbonic anhydrases and protein kinases like VEGFR-2.

Given the pharmacological activities of related pyrazole derivatives, this compound could be hypothesized to target enzymes such as protein kinases or carbonic anhydrase. Molecular docking simulations would place the molecule into the binding pocket of a chosen target protein to predict its preferred orientation and conformation. The simulation calculates a docking score, which estimates the binding affinity; a lower binding energy typically indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

Docking studies on similar pyrazole carboxamides have shown that these molecules can fit deeply within the active sites of their target proteins. The specific orientation of this compound would be dictated by the shape and chemical environment of the binding pocket, aiming to maximize favorable interactions.

The stability of a ligand within a protein's binding site is determined by a network of non-covalent interactions. For this compound, these interactions would be critical for its binding affinity and selectivity.

Hydrogen Bonding: The pyrazole ring (N-H) and the carboxamide group (-C=O, -NH2) are excellent hydrogen bond donors and acceptors. These groups would likely form key hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, Thr) in the active site of a target protein.

Hydrophobic Interactions: The m-tolyl group provides a significant hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine.

π-π Stacking: The aromatic pyrazole and tolyl rings can participate in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan within the binding pocket.

These interactions, when elucidated through docking simulations, provide a detailed molecular basis for the compound's potential biological activity and can guide further optimization of the structure to enhance potency and selectivity.

Table 3: Predicted Non-Covalent Interactions for this compound in a Hypothesized Kinase Binding Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Pyrazole N-H, Amide N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Pyrazole N, Amide C=O | Lysine, Arginine, Serine, Threonine |

| Hydrophobic Interaction | m-Tolyl Ring | Leucine, Valine, Isoleucine, Alanine |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature and conformational landscape of molecules like this compound. eurasianjournals.com While specific MD simulation studies on this exact compound are not extensively documented in publicly available literature, the behavior of similar pyrazole-carboxamide derivatives in computational studies offers valuable insights.

MD simulations on related pyrazole-carboxamides have been employed to analyze the stability of ligand-receptor complexes. nih.gov For instance, in studies of pyrazole-carboxamides as enzyme inhibitors, MD simulations lasting 50 nanoseconds have been used to assess the stability of docking poses within the active sites of receptors like human carbonic anhydrase I and II. nih.gov These simulations revealed that the compounds could maintain stable conformations, with minimal fluctuations, supporting the initial docking predictions. nih.gov Such stability is often attributed to key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Related Pyrazole Derivatives

| Parameter | Description | Typical Values/Observations for Related Pyrazoles |

| Simulation Time | The duration of the simulation. | 50 ns or more to ensure adequate sampling of conformational space. nih.gov |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Stable systems show RMSD values that plateau after an initial increase. |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of each atom or residue from its average position. | Higher RMSF values are observed for more flexible regions of the molecule or protein. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and receptor. | Consistent hydrogen bonding patterns indicate a stable binding interaction. |

This table is a representation of typical data obtained from MD simulations of pyrazole derivatives and is intended to be illustrative.

Tautomerism and Conformational Analysis

The pyrazole ring system can exist in different tautomeric forms, and the substituents on the ring play a crucial role in determining the predominant tautomer. For this compound, two main annular tautomers are possible: the 3-(m-tolyl) tautomer and the 5-(m-tolyl) tautomer.

Theoretical studies on 3(5)-disubstituted-1H-pyrazoles with ester and amide groups have shown that the preference for a particular tautomer is influenced by the electronic nature of the substituents and the surrounding environment (solvent polarity). mdpi.com For a related compound, 3(5)-phenylpyrazole, experimental and theoretical studies have shown that the 3-phenyl tautomer is generally more stable and is the form predominantly found in both solution and the solid state. fu-berlin.de

A study on 1H-pyrazole-3-(N-tert-butyl)-carboxamide showed that in the solid state, only one tautomer was present, while in solution, an equilibrium of both tautomers was observed, with the ratio being temperature-dependent. mdpi.com This highlights the importance of both the physical state and the environment in determining the tautomeric and conformational preferences.

Table 2: Tautomeric and Conformational Preferences of Substituted Pyrazoles

| Substituent Pattern | Predominant Tautomer/Conformer | Method of Determination | Reference |

| 3(5)-Phenylpyrazole | 3-Phenyl tautomer | NMR Spectroscopy, X-Ray Crystallography | fu-berlin.de |

| 3(5)-Aminopyrazole | 3-Amino tautomer in the gas phase | Theoretical Calculations (AM1, B3LYP) | nih.gov |

| 1H-Pyrazole-3-(N-tert-butyl)-carboxamide | 3-substituted in solid state; equilibrium in solution | X-Ray, NMR, DFT Calculations | mdpi.com |

This table presents findings from studies on related pyrazole derivatives to infer potential behaviors of this compound.

In Silico Mechanistic Pathway Analysis

In silico mechanistic pathway analysis for this compound can refer to the computational investigation of its synthetic route. The most common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). jk-sci.comyoutube.com

A plausible synthetic pathway for this compound would involve the reaction of a β-ketoester bearing a m-tolyl group with hydrazine. The mechanism of this reaction can be studied using computational methods to understand the reactivity of the intermediates and the transition states.

A plausible mechanistic pathway for the synthesis of pyrazole derivatives has been described in the literature. For example, the synthesis of pyrazole-phthalazine hybrids involves a humic acid-catalyzed reaction where the catalyst activates an aldehyde for nucleophilic attack by an enolized diketone. nih.gov This is followed by a Michael-type addition and subsequent cyclization and dehydration to form the pyrazole ring. nih.gov

Computational studies can elucidate the reaction mechanism by calculating the energies of reactants, intermediates, transition states, and products. This can help in optimizing reaction conditions and predicting the regioselectivity of the cyclization, which is crucial for obtaining the desired 3,5-disubstituted pyrazole isomer.

Table 3: Common Synthetic Reactions for Pyrazole Formation

| Reaction Name | Reactants | Key Features |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid-catalyzed cyclocondensation. Can lead to a mixture of regioisomers. jk-sci.comyoutube.com |

| Cycloaddition Reactions | Hydrazones, Alkynes/Nitroolefins | [3+2] cycloaddition provides a regioselective route to polysubstituted pyrazoles. organic-chemistry.org |

| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl compound, Hydrazine | Cyclocondensation reaction leading to pyrazoline intermediates which are then oxidized to pyrazoles. nih.gov |

This table summarizes common synthetic strategies for pyrazole ring formation.

Biological Activity and Mechanistic Investigations of 3 M Tolyl 1h Pyrazole 5 Carboxamide in Vitro and Mechanistic in Vivo Studies

Anti-inflammatory Potentials and Associated Signaling Pathways

Derivatives of pyrazole (B372694) carboxamide have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways and the inhibition of pro-inflammatory molecules.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

The overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of chronic inflammatory diseases. frontiersin.orgalliedacademies.org Pyrazole derivatives have been investigated for their ability to suppress these critical mediators.

Studies on various pyrazole-based compounds have shown significant inhibitory effects on TNF-α and IL-6. For instance, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives were found to strongly inhibit the inflammatory proteins TNF-α, IL-1β, and IL-6, indicating potent anti-inflammatory activity. nih.govcancer.gov Similarly, certain 3,5-disubstituted-4,5-dihydro-1H-pyrazoles have been identified as significant suppressors of both TNF-α and IL-1β in models of chronic inflammation. alliedacademies.org The mechanism often involves the disruption of the signaling cascades that lead to the transcription and release of these cytokines. For example, some pyrazole-pyridazine hybrids have been shown to inhibit TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. nih.gov

Interactive Table: Effect of Pyrazole Derivatives on Pro-inflammatory Cytokines

| Compound Type | Cytokine Inhibited | Model System | Reference |

|---|---|---|---|

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | TNF-α, IL-1β, IL-6 | Not specified | nih.govcancer.gov |

| 3,5-disubstituted-4,5-dihydro-1H-pyrazoles | TNF-α, IL-1β | Mycobacterium tuberculosis-induced chronic inflammation | alliedacademies.org |

Modulation of Specific Enzymes (e.g., COX pathways where relevant for pyrazoles)

The cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is a major target for anti-inflammatory drugs. Pyrazole scaffolds are known for their ability to selectively inhibit COX-2, which is often upregulated during inflammation. nih.gov

Research into pyrazole-pyridazine hybrids has revealed their potential as selective COX-2 inhibitors. nih.gov This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The design of these hybrid molecules often combines the pyrazole and pyridazine (B1198779) pharmacophores to enhance their anti-inflammatory effects. nih.gov Thymol–pyrazole hybrids have also been synthesized and evaluated as dual COX-2/5-LOX inhibitors, further highlighting the versatility of the pyrazole core in modulating inflammatory enzymes. nih.gov

Antimicrobial Activities: Spectrum and Mechanisms

The pyrazole nucleus is a constituent of many compounds demonstrating a broad spectrum of antimicrobial activities. greenpharmacy.info

Antibacterial Efficacy and Mechanistic Insights

Numerous studies have confirmed the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. greenpharmacy.infonih.govekb.eg For example, a series of 1,3,5-trisubstituted pyrazole derivatives showed mild to good activity against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. greenpharmacy.info

The mechanism of antibacterial action for pyrazole-based compounds can vary. Some derivatives, like those synthesized from hydrazonoyl halides, have shown promising in vitro results against various bacterial strains. nih.govcapes.gov.brresearchgate.net The structural modifications on the pyrazole ring play a crucial role in determining the potency and spectrum of antibacterial activity. greenpharmacy.info

Interactive Table: Antibacterial Spectrum of Pyrazole Derivatives

| Derivative Class | Bacterial Strains Tested | Activity Level | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted pyrazoles | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus, E. coli, K. pneumoniae | Mild to Good | greenpharmacy.info |

Antifungal Efficacy against Specific Pathogens (e.g., Pythium ultimum, Aspergillus niger)

The antifungal properties of pyrazole derivatives have been explored against various pathogenic fungi. nih.govnih.gov Certain pyrazoline derivatives have demonstrated activity against Aspergillus fumigatus and Candida albicans. nih.gov

Specifically, pyrazolo[3,4-d] nih.govnih.govnih.govtriazole-1-carboxamides have been tested for their in vitro antifungal activity against a range of fungi, including Pythium ultimum. nih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values comparable to commercial fungicides. nih.gov Another study highlighted a pyrazole derivative, designated as Pyrazole 3b, as a highly effective compound against Aspergillus niger and Aspergillus flavus. nih.gov

Antitubercular Activity (e.g., against Mycobacterium tuberculosis strain H37Rv)

A significant area of research has been the evaluation of pyrazole-containing compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govresearchgate.net Several series of pyrazole derivatives have shown promising activity against the H37Rv strain of M. tuberculosis. nih.govnih.govresearchgate.net

For instance, 1,3,5-trisubstituted pyrazoles have exhibited minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov The mechanism of action for some of these compounds has been identified as the inhibition of the Mycobacterium membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids. nih.gov Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have also been designed and synthesized as potent anti-Mtb agents, showing nanomolar MIC values against the H37Rv strain. nih.gov

Interactive Table: Antitubercular Activity of Pyrazole Derivatives against M. tuberculosis H37Rv

| Compound Series | Key Finding | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted pyrazoles | MIC of 0.3 μM for compound 6. | Inhibition of MmpL3. | nih.gov |

| Pyrazolo[1,5-a]pyridine-3-carboxamides | Nanomolar MIC values. | Not specified. | nih.gov |

Anticancer and Antiproliferative Properties

Pyrazole-based compounds are recognized for their significant therapeutic potential, including anticancer activities. nih.gov The pyrazole scaffold is a key feature in many compounds that exhibit a broad spectrum of biological effects. nih.gov

Inhibition of Cancer Cell Line Proliferation (e.g., HCT116, HepG2)

While direct studies on 3-(m-Tolyl)-1H-pyrazole-5-carboxamide's effect on HCT116 and HepG2 are not specified in the provided results, the broader class of pyrazole derivatives has shown significant antiproliferative effects against various cancer cell lines. For instance, certain 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have demonstrated potent antiproliferative activity against HepG2 cells, with an IC50 value of 0.71 μM. nih.gov These derivatives were found to arrest the cell cycle in the S phase. nih.gov

Other research on different pyrazole derivatives has also highlighted their ability to inhibit the growth of cancer cells. For example, the mitochondrial division inhibitor-1 (Mdivi-1) has been shown to inhibit the growth of HCT116 colorectal cancer cells in a concentration- and time-dependent manner. nih.gov Mdivi-1 also suppressed the invasion and migration of these cells. nih.gov

Interactive Data Table: Antiproliferative Activity of Pyrazole Derivatives

| Compound Class | Cell Line | Activity | IC50 Value | Reference |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG2 | Antiproliferative, S-phase cell cycle arrest | 0.71 μM | nih.gov |

| Mitochondrial division inhibitor-1 (Mdivi-1) | HCT116 | Growth inhibition, suppressed invasion and migration | Not specified | nih.gov |

Kinase Inhibition Mechanisms (e.g., MEK, CDK2, EGFR, ABL2)

The anticancer effects of pyrazole derivatives are often linked to their ability to inhibit various protein kinases, which are crucial for cell signaling and proliferation. Overexpression of Cyclin-dependent kinase 2 (CDK2) is common in many cancers, making it a key therapeutic target. nih.gov

Some pyrazole-based analogs have been specifically designed and synthesized as CDK2 inhibitors. nih.gov For instance, a 4-benzoylamino-1H-pyrazole-3-carboxamide derivative has shown a 17-fold selectivity for CDK2 over CDK1, with an IC50 value of 0.295 μM. nih.gov The phenylamino (B1219803) group at the 3-position of the pyrazole ring in some derivatives plays a role as a hydrogen bond donor, facilitating binding to the kinase. nih.gov

Furthermore, pyrazole derivatives are being explored as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), which could offer a novel approach to cancer treatment by modulating the Warburg effect. nih.gov

DNA Binding and Potential DNA Damage Mechanisms

Certain novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their interaction with DNA as a potential antitumor mechanism. nih.gov Studies have shown that these compounds can bind to the minor groove of DNA. nih.gov One particular derivative demonstrated a high DNA-binding affinity (K = 1.06×10^5 M^-1) and was able to displace ethidium (B1194527) bromide from a DNA complex, indicating a strong interaction that affects DNA conformation. nih.gov

Furthermore, this compound exhibited cleavage activity on supercoiled plasmid pBR322 DNA, suggesting a potential mechanism of action involving DNA damage. nih.gov This indicates that for some pyrazole derivatives, DNA may be a direct therapeutic target. nih.gov

Antiparasitic Activities

In addition to their anticancer properties, pyrazole-5-carboxamide derivatives have demonstrated significant efficacy as antiparasitic agents.

Anthelmintic Efficacy (e.g., against Haemonchus contortus)

A study involving 55 pyrazole-5-carboxamide compounds identified two derivatives that reproducibly inhibited the motility and development of both exsheathed third-stage (xL3) and fourth-stage (L4) larvae of Haemonchus contortus, a highly pathogenic nematode in ruminants. researchgate.netnih.gov The IC50 values for these compounds ranged from approximately 3.4 to 55.6 μM. researchgate.netnih.gov

Mechanistic studies revealed that these 'hit' compounds significantly reduced oxygen consumption and mitochondrial activity in xL3s. researchgate.netnih.gov This effect was consistent with the specific inhibition of complex I of the mitochondrial electron transport chain. researchgate.netnih.gov Other research has also identified 1-methyl-1H-pyrazole-5-carboxamide derivatives with potent activity against the L4 stage of H. contortus at sub-nanomolar concentrations. tcgls.com

Interactive Data Table: Anthelmintic Activity against H. contortus

| Compound Class | Larval Stage | Effect | IC50 Range | Mechanism of Action | Reference |

| Pyrazole-5-carboxamide derivatives | xL3, L4 | Inhibition of motility and development | ~3.4 - 55.6 μM | Inhibition of mitochondrial complex I | researchgate.netnih.gov |

| 1-methyl-1H-pyrazole-5-carboxamide derivatives | L4 | Inhibition of development | Sub-nanomolar | Not specified | tcgls.com |

Nematicidal Activity (e.g., against Meloidogyne incognita)

Pyrazole carboxamide derivatives have also been synthesized and evaluated for their nematicidal activity against the root-knot nematode Meloidogyne incognita. researchgate.net Preliminary results indicated that some of these compounds exhibited moderate control efficacy against this plant parasite. researchgate.net The nematicidal activity of pyrazole derivatives is a known area of pesticide research, with some compounds targeting the succinate (B1194679) dehydrogenase (SDH) enzyme in mitochondria. researchgate.net

Specific Receptor and Enzyme Modulation

The biological activity of pyrazole derivatives is often dictated by the nature and position of their substituents, which influence their interaction with specific biological targets.

The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), OX1R and OX2R, is a key regulator of sleep-wake cycles, feeding behavior, and reward pathways. Selective orexin-2 receptor antagonists (2-SORAs) are being clinically investigated for the treatment of insomnia. Research into pyrazole derivatives has identified them as a promising scaffold for the development of 2-SORAs. Although this compound itself has not been highlighted as a leading candidate, structurally similar pyrazole-based compounds have demonstrated potent and selective antagonism of the OX2R, leading to sleep-promoting effects in animal models. The efficacy of these compounds is typically evaluated through in vivo sleep studies in rats, measuring parameters like latency to sleep and duration of non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. The development of such compounds often involves extensive SAR optimization to enhance potency, selectivity, and pharmacokinetic properties.

Monoamine oxidase B (MAO-B) is a crucial enzyme located in the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters like dopamine. Inhibition of MAO-B is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The pyrazole and, more specifically, the dihydropyrazole (pyrazoline) scaffold have been extensively explored for MAO-B inhibitory activity. nih.gov SAR studies have shown that the substitution pattern on the pyrazole ring is critical for both potency and selectivity over the MAO-A isoform. While specific inhibitory data for this compound against MAO-B is not available, the general class of 3,5-diaryl-pyrazoles has been a focus of such research. The inhibitory potential is typically assessed through in vitro enzymatic assays using human recombinant MAO-A and MAO-B.

Table 1: General MAO-B Inhibitory Profile of Pyrazole Derivatives

| Compound Class | Typical IC50 Range (MAO-B) | Selectivity for MAO-B over MAO-A | Reference |

| 1-Thiocarbamoyl-3,5-diaryl-pyrazoline derivatives | Micromolar to sub-micromolar | Varies from non-selective to highly selective | nih.gov |

Note: This table represents general findings for the pyrazole class and not specific data for this compound.

The mitochondrion is a key organelle involved in cellular energy production and apoptosis. The inhibition of mitochondrial respiratory chain complexes is a known mechanism of action for certain therapeutic agents and toxins. Some studies on pyrazole-carboxamide derivatives have revealed unexpected mitochondrial toxicity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, while developed as antiparasitic agents, were found to cause acute mammalian toxicity through dose-dependent inhibition of mitochondrial respiration. This underscores the potential for compounds of this class to interact with mitochondrial targets. The specific complex (I, II, III, IV, or V) affected can vary depending on the exact chemical structure. Such investigations often involve measuring cellular oxygen consumption rates in the presence of the compound.

The broad biological activity of pyrazole derivatives extends to the antiviral domain. nih.govresearchgate.netacademicstrive.com Various pyrazole-containing compounds have been synthesized and evaluated for their ability to inhibit the replication of a range of viruses. For example, pyrazole derivatives have been investigated as inhibitors of the Tobacco Mosaic Virus (TMV), a common plant pathogen. In the context of human pathogens, pyrazole-based compounds have been explored for activity against HIV, for instance, as non-nucleoside reverse transcriptase inhibitors. Furthermore, certain 1H-pyrazole-3-carboxamides have been reported to inhibit Hepatitis C Virus (HCV) replication. The mechanism of antiviral action is diverse and can involve direct inhibition of viral enzymes or interference with host factors necessary for viral replication.

Table 2: Reported Antiviral Activities of Pyrazole Scaffolds

| Virus | Specific Target (if known) | Compound Class | Reference |

| Tobacco Mosaic Virus (TMV) | Not specified | Pyrazole derivatives | researchgate.net |

| Hepatitis C Virus (HCV) | Cyclooxygenase-2 (host factor) | 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | researchgate.net |

| Human Immunodeficiency Virus (HIV) | Reverse Transcriptase | Aryl pyrazoles | researchgate.net |

Note: This table illustrates the antiviral potential of the broader pyrazole class. Data for this compound is not specified.

Comprehensive Elucidation of Molecular Targets and Downstream Signaling Pathways

Given the diverse, though largely inferred, biological activities of this compound, its molecular interactions are likely multifaceted. The tolyl and carboxamide moieties are key features that would govern its binding to various biological macromolecules.

Based on the activities of related compounds, several potential molecular targets and pathways can be hypothesized:

GPCRs: As seen with orexin receptors, the pyrazole scaffold can be adapted to bind to the ligand-binding pockets of various G protein-coupled receptors, thereby modulating downstream signaling cascades, such as those involving cyclic AMP (cAMP) or inositol (B14025) phosphates.

Enzymes: As discussed, enzymes like MAO-B are potential targets. Additionally, other enzymes such as cyclooxygenases (COX-1 and COX-2), which are key in the inflammatory response, are well-known targets for pyrazole-containing anti-inflammatory drugs. Inhibition of COX enzymes would lead to a reduction in prostaglandin (B15479496) synthesis.

Nuclear Receptors: Some heterocyclic compounds are known to interact with nuclear receptors, which are ligand-activated transcription factors. This could potentially influence the expression of a wide range of genes. For instance, some pyrazole derivatives have been investigated for their effects on the androgen receptor in the context of prostate cancer. nih.gov

The elucidation of the precise molecular targets and the downstream signaling pathways affected by this compound would require extensive experimental investigation. This would typically involve initial screening against panels of receptors and enzymes, followed by more detailed mechanistic studies, such as cellular thermal shift assays (CETSA) to confirm target engagement, and transcriptomic or proteomic analyses to map the downstream effects on cellular signaling networks.

Future Perspectives and Advanced Research Directions for 3 M Tolyl 1h Pyrazole 5 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) carboxamides typically involves the coupling of a pyrazole carboxylic acid or its activated derivative with an appropriate amine. Future research in this area for 3-(m-Tolyl)-1H-pyrazole-5-carboxamide could focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes.

Key areas for exploration include:

Green Chemistry Approaches: The use of greener solvents, such as water or ethanol, and catalysts can reduce the environmental impact of the synthesis. Microwave-assisted synthesis is another avenue that can lead to shorter reaction times and improved yields.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound and its analogues would be a significant advancement for potential industrial-scale production.

One-Pot Syntheses: Designing one-pot multi-component reactions to construct the pyrazole core and introduce the carboxamide functionality in a single step would streamline the synthetic process, making it more atom-economical and efficient.

Integration of Advanced Structural Biology Techniques for Target Co-Crystallization

Understanding how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. For this compound, identifying its biological targets and obtaining co-crystal structures would be a primary objective.

Future efforts should be directed towards:

Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the protein targets of this compound.

X-ray Crystallography and Cryo-EM: Once a target is identified, obtaining high-resolution co-crystal structures through X-ray crystallography or cryogenic electron microscopy (cryo-EM) will reveal the precise binding mode. This information is invaluable for understanding the basis of its activity and for guiding the design of more potent and selective analogues.

Application of Advanced Computational Design and Screening Approaches

Computational chemistry has become an indispensable tool in modern drug discovery. cymitquimica.com For this compound, these methods can accelerate the discovery of its biological activities and the optimization of its properties.

Advanced computational approaches to be considered include:

Molecular Docking and Virtual Screening: Docking studies can predict the binding orientation of this compound within the active site of various potential protein targets. cymitquimica.com Virtual screening of large compound libraries against these targets could identify other pyrazole derivatives with potentially higher affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing the stability of the interaction and the role of solvent molecules. cymitquimica.com

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the molecule, helping to understand its reactivity and interaction with the biological target. cymitquimica.com

Exploration of Emerging Biological Activities and Novel Therapeutic Areas

The pyrazole carboxamide scaffold is known to exhibit a wide range of biological activities. While the specific activities of this compound are not well-defined in the literature, research on related compounds suggests several promising therapeutic areas for investigation.

| Therapeutic Area | Potential Target(s) | Rationale based on related Pyrazole Carboxamides |

| Anticancer | Kinases (e.g., FLT3, CDKs), DNA | Many pyrazole carboxamides have shown potent anticancer activity by inhibiting various protein kinases or by interacting with DNA. japsonline.comnih.gov |

| Anti-inflammatory | COX enzymes, other inflammatory mediators | The pyrazole moiety is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). |

| Antimicrobial | Bacterial or fungal specific enzymes | Pyrazole carboxamides have been reported to possess antibacterial and antifungal properties. |

| Antitubercular | Enzymes in Mycobacterium tuberculosis | Some pyrazole derivatives have shown promising activity against the causative agent of tuberculosis. |

| Antidiabetic | Enzymes involved in glucose metabolism | Certain pyrazole carboxamides have been investigated as antihyperglycemic agents. |

Future research should involve broad biological screening of this compound to uncover its potential therapeutic applications.

Strategies for In-depth Mechanism of Action Deconvolution

Once a biological activity is confirmed, elucidating the precise mechanism of action (MoA) is paramount. For this compound, a multi-pronged approach would be necessary.

Key strategies include:

Target Engagement Assays: Cellular thermal shift assays (CETSA) and other biophysical techniques can confirm direct binding of the compound to its target protein within a cellular context.

Omics Technologies: Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound, offering clues about the pathways it modulates.

Resistant Mutant Generation: Generating and sequencing cell lines or organisms that are resistant to the compound can help identify the direct target or key components of the signaling pathway.

Rational Design and Synthesis of Highly Selective and Potent Analogues for Specific Biological Targets

With a validated target and a clear understanding of the structure-activity relationship (SAR), the rational design of analogues of this compound can commence. The goal would be to improve potency, selectivity, and pharmacokinetic properties.

Approaches for analogue design include:

Structure-Based Design: Using the co-crystal structure of the parent compound with its target, new analogues can be designed to make additional favorable interactions with the protein, thereby increasing affinity and selectivity.

Bioisosteric Replacement: Replacing the m-tolyl group or other parts of the molecule with different substituents (bioisosteres) can modulate its properties. For example, introducing polar groups could improve solubility, while other groups might enhance target binding.

Scaffold Hopping: Exploring alternative core scaffolds while retaining the key pharmacophoric features of this compound could lead to novel chemical series with improved drug-like properties.

Q & A

Basic: How can researchers optimize the multi-step synthesis of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide analogs?

Methodological Answer:

Synthesis typically involves cyclocondensation, Vilsmeier-Haack formylation, or nucleophilic substitution. For example:

- Step 1: Start with a pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones .

- Step 2: Introduce substituents via nucleophilic substitution (e.g., aryloxy groups using phenols and K₂CO₃ as a base) .

- Step 3: Carboxamide formation via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

Key Considerations: Monitor reaction progress with TLC/HPLC and optimize solvent systems (e.g., DMF for polar intermediates) to improve yields .

Basic: What analytical techniques are critical for characterizing structural purity of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy: Confirm regiochemistry (e.g., pyrazole ring substitution patterns via ¹H/¹³C NMR) and detect impurities .

- Mass Spectrometry (ESI-MS): Validate molecular weight and detect side products (e.g., incomplete deprotection of intermediates) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry using databases like Cambridge Structural Database (CSD) and software like Mercury for packing pattern analysis .

Note: Cross-validate purity with HPLC (e.g., >95% purity threshold for biological assays) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of pyrazole carboxamides with improved bioactivity?

Methodological Answer:

- Pharmacophore Modeling: Identify critical functional groups (e.g., m-tolyl for hydrophobic interactions, carboxamide for hydrogen bonding) using docking tools (AutoDock, Schrödinger) .

- Bioisosteric Replacement: Replace the m-tolyl group with trifluoromethylphenyl (enhanced metabolic stability) or benzothiophene (improved binding affinity) .

- Data Validation: Compare IC₅₀ values across analogs in enzymatic assays (e.g., Factor Xa inhibition for anticoagulant activity) .

Example: In DPC423 (a related compound), the trifluoromethyl group enhanced target binding by 10-fold compared to non-halogenated analogs .

Advanced: What computational strategies resolve contradictions in reported binding affinities of pyrazole carboxamides?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Assess ligand-protein stability over time (e.g., RMSD < 2 Å for stable binding) .

- Free Energy Perturbation (FEP): Quantify energy differences between analogs (e.g., ΔΔG < 1 kcal/mol for comparable activity) .

- Crystallographic Analysis: Use Mercury’s Materials Module to compare packing patterns and identify crystal polymorphism affecting bioassay results .

Case Study: Discrepancies in EcR/USP receptor binding were resolved by comparing co-crystal structures of pyrazole agonists .

Advanced: How do researchers design in vitro/in vivo assays to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

- In Vitro:

- In Vivo:

- Anti-inflammatory Models: Measure carrageenan-induced paw edema reduction in rats (dose range: 10–50 mg/kg) .

- Pharmacokinetics: Assess oral bioavailability (e.g., Cₘₐₓ and AUC via LC-MS/MS) and metabolite profiling .

Advanced: How to troubleshoot low yields or irreproducibility in pyrazole carboxamide synthesis?

Methodological Answer:

- Stepwise Analysis:

- Intermediate Characterization: Isolate and characterize intermediates (e.g., THP-protected pyrazoles via ¹H NMR) to identify incomplete reactions .

- Reaction Conditions: Optimize temperature (e.g., 0°C for acid-sensitive intermediates) or catalyst loading (e.g., 1.2 eq. EDCI for amidation) .

- Contradiction Resolution: Compare synthetic protocols across studies (e.g., solvent polarity effects in Vilsmeier-Haack reactions) .

Example: Switching from THF to DMF increased yields of 5-aryloxy pyrazoles from 45% to 72% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.